N-benzylhydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of N-benzylhydrazinecarbothioamide derivatives involves various chemical processes and reactions. For instance, Abdel-Rhman et al. (2019) described the synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes, highlighting the coordination of the ligand to metal ions in different forms and the semi-conducting nature of the compounds (Abdel‐Rhman et al., 2019). Additionally, Calatayud et al. (2007) described a selective synthesis method for 4-methyl- and 4-phenylthiosemicarbazide derivatives of benzil, demonstrating the influence of reaction conditions on the product formed (Calatayud et al., 2007).
Molecular Structure Analysis
The molecular structure of N-benzylhydrazinecarbothioamide derivatives has been elucidated using various spectroscopic methods. Studies such as those by Lakshmi and Shankaraiah (2023) confirm the structures of novel carbothioamides using NMR, IR, and mass spectroscopy (Lakshmi & Shankaraiah, 2023).
Chemical Reactions and Properties
N-benzylhydrazinecarbothioamide and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of N-benzylhydrazinecarbothioamide with metal ions forms complexes that exhibit cytotoxicity against cancer cell lines, as reported by Abdel-Rhman et al. (2019) (Abdel‐Rhman et al., 2019).
Physical Properties Analysis
The physical properties of N-benzylhydrazinecarbothioamide derivatives, such as solubility, melting point, and optical properties, are crucial for their practical applications. For example, the optical band gap measurements indicate the semi-conducting nature of these compounds, as explored in the study by Abdel-Rhman et al. (2019) (Abdel‐Rhman et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a vital role in determining the applications of N-benzylhydrazinecarbothioamide derivatives. Research by Barbuceanu et al. (2014) on the synthesis and antioxidant activity evaluation of new compounds from hydrazinecarbothioamide class containing diarylsulfone and 2,4-difluorophenyl moieties showcases the chemical versatility and potential antioxidant activity of these compounds (Barbuceanu et al., 2014).
Scientific Research Applications
Cytotoxicity and Molecular Docking Studies : N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized. Studies showed strong cytotoxicity against colon and liver cancer cell lines, indicating potential applications in cancer therapy (Abdel‐Rhman et al., 2019).
Anticonvulsant Activity : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been evaluated for anticonvulsant activity, showing significant potential in seizure models. This research suggests these compounds could be developed as anticonvulsant drugs (Tripathi & Kumar, 2013).
Anticancer and Antioxidant Effects : Benzene sulfonamide derivatives, including benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide, have been synthesized and shown potent anticancer effects against breast carcinoma cell lines. However, these derivatives exhibited lower antioxidant activities (Mohamed et al., 2022).
Corrosion Inhibition : Hydrazinecarbothioamide derivatives have been studied for their role as corrosion inhibitors. This research highlights the potential of these compounds in protecting metals against corrosion, particularly in acidic environments (Singh et al., 2021).
In Vitro Anti-neoplastic Activity : Novel vicinal dioxime ligands containing thiosemicarbazone units have shown promising anti-neoplastic activity, especially against leukemia cell lines. This suggests potential applications in leukemia treatment (Babahan et al., 2014).
Anti-malarial Activity : New thiosemicarbazone derivatives containing benzimidazole moiety have exhibited significant anti-malarial activity in vitro, indicating potential for developing new anti-malarial drugs (Divatia et al., 2014).
Mild Steel Corrosion Inhibition : N-phenethylhydrazinecarbothioamide has been identified as an effective corrosion inhibitor for mild steel in acidic solutions, demonstrating potential in industrial applications (Shaker et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-benzylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUHAVBRPABTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158639 | |
Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzylhydrazinecarbothioamide | |
CAS RN |
13431-41-9 | |
Record name | 4-Benzylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13431-41-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-benzylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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